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Compound Name: Infigratinib-Boc

Cat. No.: B12379932
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Abstract: Infigratinib (BGJ-398) is a potent and selective orally bioavailable inhibitor of the
fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, approved for the
treatment of certain types of cancer.[1][2][3] The synthesis of its derivatives, such as the N-Boc-
protected variant, is of significant interest for structure-activity relationship (SAR) studies, the
development of prodrugs, or as an intermediate for further chemical elaboration. This guide
provides a detailed overview of the synthetic pathway to Infigratinib and a proposed
methodology for the subsequent N-tert-butoxycarbonyl (Boc) protection.

Part 1: Synthesis of Infigratinib (Parent Compound)

The synthesis of Infigratinib is a multi-step process involving the preparation of three key
intermediates, which are then coupled to form the final molecule. The overall strategy is based
on established synthetic routes described in the scientific literature.[3][4]

Synthesis of Key Intermediates

The assembly of Infigratinib requires three main building blocks:
e Intermediate A: 4-(4-ethylpiperazin-1-yl)aniline
 Intermediate B: 2,6-dichloro-3,5-dimethoxyphenyl isocyanate

e Intermediate C: N*-[4-(4-ethylpiperazin-1-yl)phenyl]-Né-methylpyrimidine-4,6-diamine
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This intermediate is prepared via a two-step process starting with a nucleophilic aromatic
substitution followed by a reduction.

o Step 1: Nucleophilic Aromatic Substitution. 1-Ethylpiperazine is condensed with 1-bromo-4-
nitrobenzene to form 1-ethyl-4-(4-nitrophenyl)piperazine.[4]

e Step 2: Reduction. The nitro group of 1-ethyl-4-(4-nitrophenyl)piperazine is reduced to an
amine using hydrogen gas over a Raney-Nickel catalyst to yield 4-(4-ethylpiperazin-1-
yhaniline.[4]

The synthesis of this isocyanate fragment begins with 3,5-dimethoxyaniline and proceeds
through several transformations.

Step 1: Acetylation. The amine of 3,5-dimethoxyaniline is protected as an acetamide.[4]
» Step 2: Dichlorination. The aromatic ring is dichlorinated using sulfuryl chloride (SO2Clz2).[4]

o Step 3: Hydrolysis. The acetamide protecting group is removed under basic conditions to
give 2,6-dichloro-3,5-dimethoxyaniline.[4]

o Step 4: Isocyanate Formation. The resulting aniline is treated with phosgene or a phosgene
equivalent like triphosgene to form the key isocyanate intermediate.[4]

The final steps involve building the core aminopyrimidine structure and coupling it with the
previously synthesized intermediates.

e Step 1: Formation of the Pyrimidine Core. 4,6-Dichloropyrimidine is reacted with
methylamine to produce 6-chloro-N-methylpyrimidin-4-amine.[4]

e Step 2: Second Substitution. This product is then coupled with Intermediate A (4-(4-
ethylpiperazin-1-yl)aniline) under acidic conditions to yield N4-[4-(4-ethylpiperazin-1-
yl)phenyl]-Né-methylpyrimidine-4,6-diamine (Intermediate C).[4]

e Step 3: Final Urea Formation. Intermediate C is finally coupled with Intermediate B (2,6-
dichloro-3,5-dimethoxyphenyl isocyanate) in a suitable solvent like toluene to form the urea
linkage, completing the synthesis of Infigratinib.[4]
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Data Summary: Synthesis of Infigratinib

The following tables summarize the reactants and conditions for the synthesis of Infigratinib
and its key intermediates. Note: Specific quantitative yields are not consistently reported in the

cited literature.

Table 1: Synthesis of Intermediate A

Reagents/Conditio
Step Reactants Product
ns

1-Ethyl-4-(4-
nitrophenyl)piperaz

1-Ethylpiperazine,
1 1-Bromo-4- 80 °C
nitrobenzene ine

| 2 | 1-Ethyl-4-(4-nitrophenyl)piperazine | Hz, Raney-Ni, Methanol | 4-(4-ethylpiperazin-1-
yhaniline |

Table 2: Synthesis of Intermediate B

Reagents/Conditio

Step Reactants Product
ns
. . N-(3,5-

3,5- Acetic anhydride, .
1 . . dimethoxyphenyl)a

Dimethoxyaniline Toluene .

cetamide
N-(3,5- N-(2,6-dichloro-3,5-

S0O2Cl2, Acetonitrile, 0

2 dimethoxyphenyl)acet oc dimethoxyphenyl)acet
amide amide
N-(2,6-dichloro-3,5- .
) ag. KOH, Ethanol, 90 2,6-dichloro-3,5-
3 dimethoxyphenyl)acet

amide

°C

dimethoxyaniline

| 4 | 2,6-dichloro-3,5-dimethoxyaniline | Triphosgene, EtsN, Dioxane, 115 °C | 2,6-dichloro-3,5-

dimethoxyphenyl isocyanate |
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Table 3: Final Assembly of Infigratinib

Reagents/Conditio

Step Reactants Product
ns
4,6- 6-chloro-N-
1 Dichloropyrimidine  Isopropanol methylpyrimidin-4-
, Methylamine amine
6-chloro-N-
2 methylpyrimidin-4- HCI, Dioxane, 140 °C Intermediate C

amine, Intermediate A

| 3 | Intermediate C, Intermediate B | Toluene, Reflux | Infigratinib |

Part 2: Synthesis of Boc-Protected Infigratinib

The Boc (tert-butoxycarbonyl) group is a standard protecting group for amines. In the structure
of Infigratinib, the most probable site for Boc protection is the secondary amine that links the
phenylpiperazine moiety to the pyrimidine ring. This protection would yield N-Boc-3-(2,6-
dichloro-3,5-dimethoxyphenyl)-1-{6-[4-(4-ethylpiperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-
methyl-urea. This derivative is referred to commercially as Infigratinib-Boc.[5][6][7]

Proposed Synthetic Protocol

The introduction of the Boc group can be achieved under standard, mild conditions using di-
tert-butyl dicarbonate ((Boc)20).

e Reaction: Infigratinib is dissolved in a suitable aprotic solvent, such as dichloromethane
(DCM) or tetrahydrofuran (THF). A base, typically triethylamine (TEA) or 4-
(dimethylamino)pyridine (DMAP), is added, followed by the addition of (Boc)20. The reaction
is typically stirred at room temperature until completion.

Data Summary: Boc-Protection of Infigratinib

Table 4: Proposed Synthesis of Boc-Protected Infigratinib
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Reagents/Conditio
Step Reactant Product
ns

| 1 | Infigratinib | (Boc)20, Triethylamine, Dichloromethane, Room Temperature | Boc-Protected
Infigratinib |

Part 3: Experimental Protocols
Protocol 3.1: General Synthesis of Infigratinib

This protocol is a composite representation based on the reaction sequence described in the
literature.[4]

o Preparation of Intermediate C: To a solution of 6-chloro-N-methylpyrimidin-4-amine in
dioxane, add 4-(4-ethylpiperazin-1-yl)aniline (Intermediate A) and a catalytic amount of HCI.
Heat the mixture at 140 °C until the reaction is complete as monitored by TLC or LC-MS.
After cooling, the product is isolated and purified.

o Preparation of Intermediate B: Synthesize 2,6-dichloro-3,5-dimethoxyphenyl isocyanate
(Intermediate B) by reacting 2,6-dichloro-3,5-dimethoxyaniline with triphosgene in the
presence of triethylamine in refluxing dioxane.

e Final Coupling: Dissolve Intermediate C in refluxing toluene. Add a solution of Intermediate B
in toluene dropwise. Continue to reflux the mixture until the reaction is complete. Cool the
reaction mixture, and isolate the crude Infigratinib product by filtration. Purify the product by
recrystallization or column chromatography.

Protocol 3.2: Proposed Synthesis of Boc-Protected
Infigratinib

 Dissolution: Dissolve Infigratinib (1.0 eq) in anhydrous dichloromethane (DCM).

o Addition of Base: Add triethylamine (1.5 eq) to the solution and stir for 10 minutes at room
temperature.

» Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)z0, 1.2 eq) to the reaction
mixture.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://access.portico.org/Portico/auView?auId=ark%3A%2F27927%2Fpjbf78xdwbm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12379932?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-
layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

o Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash
with brine, and dry over anhydrous sodium sulfate.

 Purification: Concentrate the organic layer under reduced pressure. Purify the resulting
crude product by flash column chromatography on silica gel to yield the pure Boc-protected
Infigratinib.

Part 4: Visualizations
Diagram 1: Overall Synthetic Workflow
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Caption: High-level workflow for the synthesis of Infigratinib and its Boc-protected derivative.
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Diagram 2: Chemical Synthesis Pathway of Infigratinib
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Caption: Reaction scheme detailing the assembly of Infigratinib from key intermediates.

Diagram 3: Boc-Protection of Infigratinib

+(Boc)20
- +Triethylamine Boc-Protected
Infigratinib ——— Infigratinib
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Temp: RT

Click to download full resolution via product page

Caption: Proposed reaction for the N-Boc protection of Infigratinib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12379932?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12379932?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

